6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, also known as PF-04447943, is a selective inhibitor of the cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase-9A (PDE9A) enzyme. [, , , ] This compound plays a crucial role in scientific research by modulating cGMP signaling pathways, primarily within the central nervous system. [] Its high selectivity for PDE9A distinguishes it as a valuable tool for investigating the specific functions of this enzyme in various biological processes. [, ]
PF-04447943 is a selective inhibitor of phosphodiesterase 9A, an enzyme that plays a critical role in the degradation of cyclic guanosine monophosphate. This compound has garnered attention for its potential therapeutic applications, particularly in neurological disorders such as Alzheimer's disease and other cognitive impairments. The compound's unique structure and mechanism of action make it a subject of interest in pharmacological research.
PF-04447943 was developed through structure-based drug design and synthesized as part of efforts to identify potent inhibitors of phosphodiesterase 9A. The initial discovery involved the evaluation of various compounds for their ability to inhibit this enzyme effectively, leading to the identification of PF-04447943 as a promising candidate .
PF-04447943 is classified as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase 9A. This classification places it within a broader category of drugs that modulate cyclic nucleotide signaling pathways, which are crucial for various physiological functions and have implications in numerous diseases.
The synthesis of PF-04447943 involves several key steps, primarily utilizing reactions such as Mitsunobu reactions and Knoevenagel condensations. The synthesis pathway typically starts with the reaction of Boc-protected amino compounds with substituted phenols, followed by deprotection to yield primary amines. These intermediates are then reacted with specific pyrazolo-pyrimidinone derivatives to form the final product.
This multi-step synthesis allows for the introduction of various substituents that can enhance the compound's potency and selectivity against phosphodiesterase 9A.
PF-04447943 has a complex molecular structure characterized by its pyrazolo-pyrimidine core, which is essential for its biological activity. The compound's specific arrangement of functional groups contributes to its binding affinity for phosphodiesterase 9A.
The molecular formula for PF-04447943 is C₁₃H₁₅N₅O, with a molecular weight of approximately 245.30 g/mol. Crystallographic studies have provided insights into its three-dimensional conformation, revealing critical interactions with the enzyme's active site .
PF-04447943 undergoes various chemical reactions that are essential for its synthesis and biological activity. Key reactions include:
The efficiency of these reactions is influenced by factors such as temperature, solvent choice, and the presence of catalysts or protecting groups, which must be optimized to achieve high yields of PF-04447943 .
PF-04447943 exerts its pharmacological effects primarily through the inhibition of phosphodiesterase 9A, leading to increased levels of cyclic guanosine monophosphate in neuronal tissues. This increase enhances signaling pathways associated with neuroprotection and cognitive function.
Experimental studies have demonstrated that PF-04447943 can significantly improve cognitive performance in animal models by modulating neurotransmitter systems influenced by cyclic guanosine monophosphate levels . Inhibition constants (IC50) for PF-04447943 against phosphodiesterase 9A have been reported in the nanomolar range, indicating high potency .
PF-04447943 is typically presented as a white to off-white solid, with solubility profiles that vary depending on the solvent used. Its melting point and stability under various conditions are critical parameters assessed during formulation development.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH or light exposure. Its reactivity profile includes potential interactions with nucleophiles due to the presence of electrophilic sites within its structure .
PF-04447943 has been investigated primarily for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to enhance cognitive function through modulation of cyclic nucleotide signaling pathways positions it as a candidate for further clinical development.
Additionally, research continues into its effects on other neurological conditions, exploring its role in synaptic plasticity and memory formation . The compound serves as a valuable tool in studying phosphodiesterase biology and developing novel therapeutic strategies targeting cognitive decline.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3